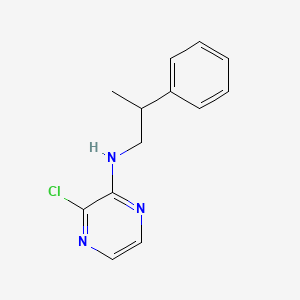
3-chloro-N-(2-phenylpropyl)pyrazin-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, which include 3-chloro-N-(2-phenylpropyl)pyrazin-2-amine, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
While specific molecular structure analysis for this compound is not available, related compounds such as 2-Chloro-6-(3-methoxypropylamino)pyrazine have been analyzed . The molecular formula for this related compound is CHClNO, with an average mass of 201.653 Da and a monoisotopic mass of 201.066895 Da .Aplicaciones Científicas De Investigación
Optoelectronic Applications
Pyrazine derivatives have been identified as significant molecular scaffolds for organic optoelectronic materials. For instance, efficient methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives have been developed, involving regio-selective amination reactions. These compounds show promising properties for optoelectronic applications due to their optical and thermal characteristics (Meti et al., 2017).
Synthesis of Pyrazinyl-imidazo[1,2-a]pyridines
A novel method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines has been developed, showcasing the versatility of pyrazine derivatives in creating complex heterocyclic compounds. This synthesis route opens up new possibilities for the development of compounds with potential biological activity (Raymond et al., 2010).
Tuberculostatic Activity
Research on pyrazine derivatives has also extended into the medical field, with studies on their potential tuberculostatic activity. For example, 2-chloro-3-cyanopyrazine has been used as a substrate in the synthesis of compounds tested for their tuberculostatic properties, highlighting the therapeutic potential of pyrazine derivatives (Foks et al., 2005).
Antimicrobial Activity
Further research into pyrazine derivatives has revealed their antimicrobial potential. Synthesis and reaction studies of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazens have identified compounds with significant antimicrobial activity against various microorganisms, underscoring the importance of pyrazine derivatives in developing new antimicrobial agents (El-Mariah et al., 2006).
Mecanismo De Acción
Target of Action
Pyrrolopyrazine derivatives, which include compounds similar to “3-chloro-N-(2-phenylpropyl)pyrazin-2-amine”, have been shown to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific targets of these compounds can vary depending on their structure and the biological activity being exhibited.
Biochemical Pathways
Given the range of biological activities exhibited by pyrrolopyrazine derivatives, it’s likely that multiple pathways could be affected .
Result of Action
Based on the biological activities of related compounds, effects could potentially include changes in cellular signaling, inhibition of microbial growth, reduction of inflammation, and more .
Propiedades
IUPAC Name |
3-chloro-N-(2-phenylpropyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-10(11-5-3-2-4-6-11)9-17-13-12(14)15-7-8-16-13/h2-8,10H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZAUHHLMSRPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=CN=C1Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






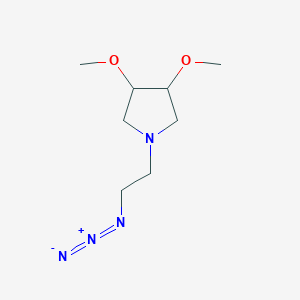

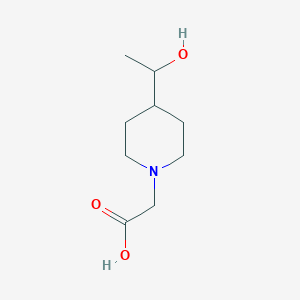

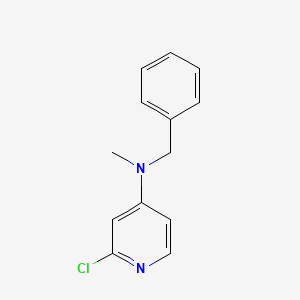




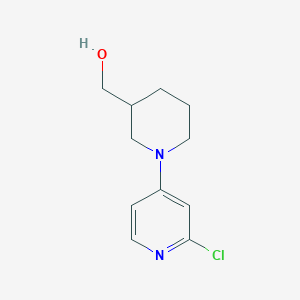
![2-[(2-Fluoropyridin-4-yl)(methyl)amino]ethan-1-ol](/img/structure/B1474559.png)